molecular formula C8H14N2O B1344673 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol CAS No. 1007516-30-4

3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B1344673
CAS No.: 1007516-30-4
M. Wt: 154.21 g/mol
InChI Key: RBDCVYLLOQIZIV-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

Pyrazole derivatives, closely related to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, are synthesized and used in various scientific applications. The synthesis process often involves coordination with transition metals, leading to complexes characterized by spectroscopy and magnetic measurements. These complexes have potential applications in material science and nanotechnology (Seubert et al., 2011).

Crystal Growth and Material Characterization

The crystal growth process of pyrazole derivatives, including slow solvent evaporation techniques using chloroform and methanol, leads to the formation of yellowish and transparent crystals. These crystals undergo thorough characterization processes, including powder XRD, FT-IR, TG-DTA-DSC, and dielectric studies, providing insights into their stability and thermal behavior (Vyas et al., 2012).

Potential Antimicrobial and Anticancer Agents

Some pyrazole derivatives show promising results as antimicrobial and anticancer agents. The synthesis of specific compounds from ethyl pyrazole carboxylates and their subsequent characterization through various spectroscopic methods leads to compounds with significant in vitro antimicrobial and anticancer activities. These compounds show higher anticancer activity compared to reference drugs like doxorubicin (Hafez et al., 2016).

Ligand Synthesis and Complex Formation

The synthesis of pyrazole-based ligands leads to the formation of complexes with various metals. These complexes are thoroughly characterized and studied for their potential applications. For instance, dicopper(II) complexes derived from pyrazole-based N2O ligands have been synthesized and characterized, showing potential for catalytic activities (Zhang et al., 2007).

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDCVYLLOQIZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629692
Record name 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007516-30-4
Record name 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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